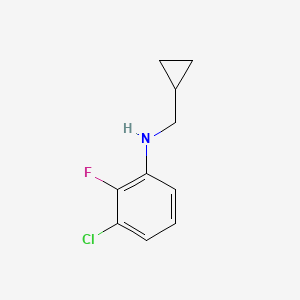
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a fluoro group attached to the aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, such as 2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Cyclopropylmethylation: Finally, the cyclopropylmethyl group is introduced through a nucleophilic substitution reaction using cyclopropylmethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-(cyclopropylmethyl)-2-methylaniline: Similar structure but with a methyl group instead of a fluoro group.
3-chloro-N-(cyclopropylmethyl)aniline: Lacks the fluoro group, making it less reactive in certain chemical reactions.
2-fluoroaniline: Lacks the chloro and cyclopropylmethyl groups, making it a simpler structure with different reactivity.
Uniqueness
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical properties and reactivity. The cyclopropylmethyl group further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11ClFN/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7,13H,4-6H2 |
Clave InChI |
ZNJWHPPTELZYFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


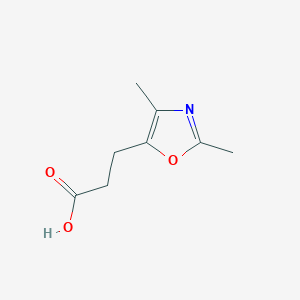
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
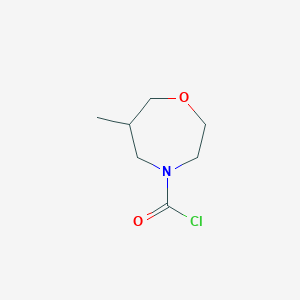
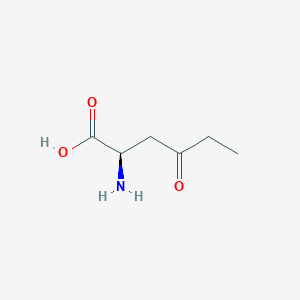
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
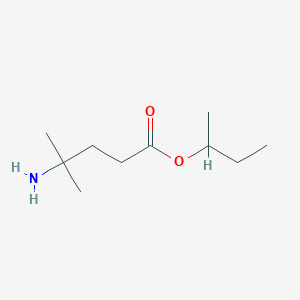
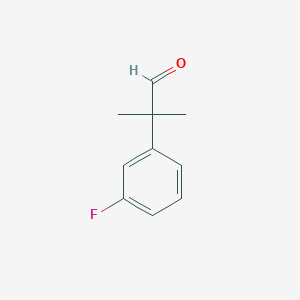
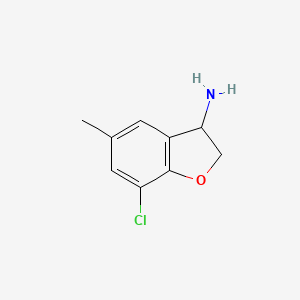
![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
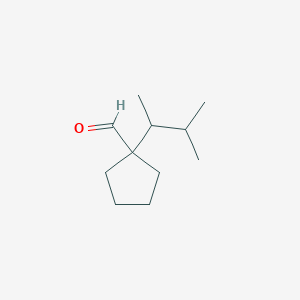
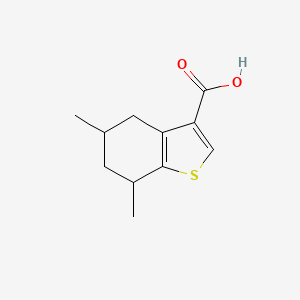
amine](/img/structure/B13316839.png)
![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
amine](/img/structure/B13316848.png)
